1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H6ClF3N2O It is characterized by the presence of a chlorine atom, two amino groups, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-chloro-4-(trifluoromethoxy)benzene, followed by reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Further reduction can modify the amino groups or the trifluoromethoxy group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,5-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the amino groups, leading to different reactivity and applications.
2,5-Diamino-4-(trifluoromethoxy)benzene: Lacks the chlorine atom, which affects its chemical behavior.
1-Chloro-2,5-diamino-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different physical and chemical properties.
Uniqueness: The presence of both amino and trifluoromethoxy groups makes it a valuable intermediate in organic synthesis and a versatile compound in various research fields .
Properties
Molecular Formula |
C7H6ClF3N2O |
---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethoxy)benzene-1,4-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H,12-13H2 |
InChI Key |
VBBRASYBWVPFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.